6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Synthetic Chemistry Process Development Medicinal Chemistry

Inconsistent reactivity at the pyrazolo[3,4-d]pyrimidine 6-position undermines kinase inhibitor SAR reproducibility. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 42754-97-2) provides a well-defined electrophilic handle for predictable nucleophilic aromatic substitution. • Enables systematic 6-position SAR for CDK/CRK selectivity profiling. • Reproducible 55% yield from 4,6-dichloro precursor under basic conditions. • Fully characterized (¹H NMR δ 13.92, 12.89, 8.68; [M+H]⁺ m/z 171) for use as an authentic QC reference standard. • Validated precursor to 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones-xanthine oxidase inhibitors with >100× potency vs. allopurinol.

Molecular Formula C5H3ClN4O
Molecular Weight 170.56 g/mol
CAS No. 42754-97-2
Cat. No. B1436504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
CAS42754-97-2
Molecular FormulaC5H3ClN4O
Molecular Weight170.56 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=O)NC(=N2)Cl
InChIInChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)
InChIKeyIHMWOTGINGMVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 42754-97-2): Supplier-Grade Overview and Core Technical Specifications


6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 42754-97-2) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged scaffold in kinase inhibitor drug discovery [1]. It features a fused pyrazole-pyrimidine core with a reactive chloro substituent at the 6-position (molecular formula C5H3ClN4O; MW 170.56) . The compound is commercially available from multiple suppliers in research-grade purity (typically ≥95%) and serves primarily as a versatile intermediate for the synthesis of 6-substituted analogs via nucleophilic aromatic substitution . Its core structure is recognized in patents and primary literature as a key template for developing selective cyclin-dependent kinase (CDK) inhibitors and other targeted anticancer agents [2].

Procurement Risk Alert: Why 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Cannot Be Indiscriminately Substituted


Generic substitution of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one with other pyrazolo[3,4-d]pyrimidinones or alternative halogenated analogs is scientifically unsound due to the profound impact of the 6-position substituent on both synthetic utility and biological target engagement. Chemical proteomics studies have demonstrated that the target spectra of [1,3,6]-trisubstituted-pyrazolo[3,4-d]pyrimidin-4-ones vary significantly among analogs, with the 6-position substitution pattern directly influencing CDK/CRK selectivity profiles [1]. Furthermore, the 6-chloro group serves as a critical synthetic handle for divergent derivatization via nucleophilic displacement—a reactivity profile that differs markedly from 6-unsubstituted, 6-methyl, or 6-amino analogs [2]. Procurement decisions based solely on core scaffold similarity without accounting for these position-specific functional differences risk irreproducible synthetic outcomes and altered biological activity in downstream applications [3].

Quantitative Differentiation Evidence: 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one vs. Structural Analogs


Synthetic Accessibility: 6-Chloro Intermediate Enables 55% One-Step Hydrolysis Yield from Dichloro Precursor

The 6-chloro substituent enables a well-characterized, reproducible synthetic entry point via hydrolysis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Under optimized conditions (2M NaOH in 1,4-dioxane/water at 100°C for 1.5h), the target compound is obtained in 55% isolated yield as a white solid . This contrasts with 6-unsubstituted analogs, which require alternative, often lower-yielding cyclocondensation routes, and with 6-bromo analogs, which exhibit different hydrolysis kinetics and product stability profiles [1].

Synthetic Chemistry Process Development Medicinal Chemistry

Synthetic Versatility: 6-Chloro Position as a Validated Handle for Nucleophilic Displacement in Kinase Inhibitor Lead Optimization

The 6-chloro substituent functions as a key synthetic handle enabling facile nucleophilic aromatic substitution (SNAr) with amines, thiols, and alcohols to generate diverse 6-substituted analogs for structure-activity relationship (SAR) exploration. This reactivity is explicitly exploited in patent literature for the systematic synthesis of 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones as cyclin-dependent kinase inhibitors [1]. The 6-chloro derivative thus offers a validated diversification point that is absent in 6-unsubstituted or 6-alkyl analogs, which lack a reactive leaving group for late-stage functionalization [2].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Scaffold Privilege: Pyrazolo[3,4-d]pyrimidin-4-one Core Exhibits Documented Kinase Selectivity Profiles Amenable to 6-Position Tuning

Chemical proteomics studies on [1,3,6]-trisubstituted-pyrazolo[3,4-d]pyrimidin-4-ones demonstrate that this scaffold exhibits remarkable selectivity for a subset of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs), with target spectra that vary significantly depending on the specific substitution pattern [1]. The 6-chloro compound represents the unsubstituted starting point for exploring this tunable selectivity space. While direct IC50 values for the 6-chloro derivative alone are not reported (as it is primarily an intermediate), 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones with optimized 6-substituents inhibit CDK4/cyclin D1-mediated phosphorylation with IC50 values in the low micromolar range [2].

Kinase Selectivity Chemical Proteomics CDK Inhibitors

Structural Characterization: Definitive Spectroscopic Signatures Enable Identity Verification and Quality Control

The compound has been fully characterized by 1H NMR (500 MHz, DMSO-d6) showing diagnostic signals at δ 13.92 (s, 1H), 12.89 (s, 1H), and 8.68 (s, 1H), and by mass spectrometry (MS ES+) with an [M+H]+ peak at m/z 171 (calculated for C5H3ClN4O: 170) . These well-defined spectroscopic markers provide unambiguous identity confirmation and differentiate the target compound from regioisomeric pyrazolo[3,4-d]pyrimidinones and from 6-substituted analogs bearing different halogens or functional groups, which exhibit distinct NMR shift patterns and mass signatures .

Analytical Chemistry Quality Control Structure Confirmation

Optimal Procurement and Application Scenarios for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 42754-97-2)


Medicinal Chemistry: Synthesis of 6-Substituted CDK/CRK Kinase Inhibitor Candidates

This compound serves as the foundational intermediate for synthesizing [1,3,6]-trisubstituted-pyrazolo[3,4-d]pyrimidin-4-ones, a validated class of selective CDK and CRK inhibitors. The 6-chloro group enables efficient nucleophilic displacement with diverse amines to generate focused libraries for kinase selectivity profiling, as demonstrated in chemical proteomics studies [1]. Procurement is justified when the research objective involves systematic SAR exploration at the 6-position to modulate kinase target engagement.

Process Chemistry: Development of Scalable Synthetic Routes to Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The compound's documented 55% yield from 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine under aqueous basic conditions (2M NaOH, dioxane/water, 100°C, 1.5h) provides a reproducible starting point for process optimization . This route is particularly suitable for medicinal chemistry groups transitioning lead compounds toward preclinical development, where scalable access to the 6-chloro intermediate is required for kilogram-scale campaigns.

Analytical Reference Standard: Identity Verification of 6-Substituted Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The fully characterized 1H NMR and MS data (δ 13.92, 12.89, 8.68 ppm in DMSO-d6; [M+H]+ at m/z 171) enable its use as an authentic reference standard for confirming the identity and purity of structurally related analogs . Procurement as a reference material supports quality control workflows in both academic and industrial settings where unambiguous structural confirmation of 6-substituted derivatives is required.

Xanthine Oxidase Inhibitor Development: Key Intermediate for Pyrazolo-Triazolo-Pyrimidinone Hybrids

The compound is a validated precursor to 6-chloro-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine, which serves as a key intermediate for synthesizing 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones—a class of potent xanthine oxidase inhibitors reported to be several hundred times more potent than allopurinol in vitro [2]. Procurement is indicated for research programs targeting novel treatments for gout and hyperuricemia.

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